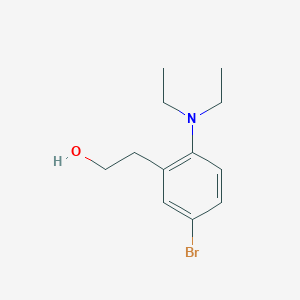
2-(5-Bromo-2-(diethylamino)phenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(5-Bromo-2-(diethylamino)phenyl)ethanol” is a chemical compound that is part of the family of tertiary alkanolamine multi-component aqueous solvents . It has a high chemical stability and resistance against degradation .
Synthesis Analysis
The synthesis of this compound involves the use of 2-(Diethylamino)ethanol (DEEA), which can be used as a co-solvent with methyldiethanolamine (MDEA) and sulfolane . DEEA is also used to prepare quaternary ammonium salts . These salts are widely used as phase transfer catalysts to promote reactions between immiscible phases .Molecular Structure Analysis
The molecular structure of “this compound” is complex. The InChI code for this compound is1S/C12H18BrNO/c1-3-14 (4-2)12-6-5-11 (13)9-10 (12)7-8-15/h5-6,9,15H,3-4,7-8H2,1-2H3 .
Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
In Vivo Metabolism Study
A study focused on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), identifying several metabolites, including 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol, through gas chromatography-mass spectrometry analysis of urine samples from rats. This research provides insights into the metabolic pathways of 2C-B in rats, suggesting the presence of multiple pathways leading to various alcohol and carboxylic acid metabolites (Kanamori et al., 2002).
Chemical Synthesis and Characterization
Synthesis of Novel Compounds
The synthesis and structure characterization of novel polydentate chiral amino alcohols derived from L-benzene glycine and N,N-dimethylaniline, including compounds related to 2-(5-Bromo-2-(diethylamino)phenyl)ethanol, were reported. This work underscores the effectiveness of these synthetic approaches and the structural characterization of the products (Kai, 2012).
Catalysis and Chemical Reactions
Catalytic Activity in Cyclohexene Oxidation
Research involving new soluble peripherally tetra-substituted Co(II) and Fe(II) phthalocyanines, synthesized from 4-{2-[3-(diethylamino)phenoxy]ethoxy}phthalonitrile, demonstrates their use as catalysts for the oxidation of cyclohexene. This highlights the potential of such compounds in catalytic processes, contributing to the development of efficient and selective oxidation methods (Saka et al., 2013).
Pharmacological Research
Pharmacologically Active Derivatives
A study on benzo[b]thiophen derivatives, including the synthesis of α-amino-β-(3-benzo[b]thienyl) propionic acid and its derivatives, aimed to evaluate their pharmacological properties. This research provides a foundation for further exploration of these compounds in drug development and pharmacological studies (Chapman et al., 1969).
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as 2-(diethylamino)ethanol, are used to prepare quaternary ammonium salts . These salts are widely used as phase transfer catalysts to promote reactions between immiscible phases .
Mode of Action
Based on its structural similarity to 2-(diethylamino)ethanol, it may interact with its targets to form quaternary ammonium salts .
Eigenschaften
IUPAC Name |
2-[5-bromo-2-(diethylamino)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-3-14(4-2)12-6-5-11(13)9-10(12)7-8-15/h5-6,9,15H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRIVWMFUKBKJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)Br)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2937885.png)
![4-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2937886.png)

![2-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2937888.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2937889.png)


![[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2937898.png)
methanone](/img/structure/B2937899.png)


![(E)-8-fluoro-3-((4-methoxybenzylidene)amino)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2937903.png)